molecular formula C13H15N5O2 B2953471 N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide CAS No. 2034311-76-5

N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide

Cat. No.: B2953471
CAS No.: 2034311-76-5
M. Wt: 273.296
InChI Key: WEOIFTXXKNIILP-UHFFFAOYSA-N
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Description

N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide is a synthetic chemical compound designed for research and development applications, particularly in medicinal chemistry. Its structure incorporates a 1,2,3-triazole core linked to a pyridine moiety and an oxolane (tetrahydrofuran) carboxamide group. The 1,2,3-triazole ring is a privileged scaffold in drug discovery due to its metabolic stability, strong dipole moment, and ability to participate in hydrogen bonding, which facilitates interactions with biological targets . This makes triazole-containing compounds prevalent in investigations for a wide range of therapeutic areas, including anticancer , antiviral , and anti-inflammatory activities . The presence of the pyridine ring further enhances the molecule's potential for forming key interactions, such as hydrogen bonds and coordination with metals, within active sites. The "oxolane-2-carboxamide" segment introduces a chiral center and a flexible, polar group that can influence the compound's solubility and overall pharmacokinetic properties. Researchers can utilize this compound as a key intermediate or building block for constructing more complex molecular architectures. It is especially valuable in the synthesis of combinatorial libraries or as a core structure for probing novel biological mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(12-4-2-6-20-12)15-7-10-9-18(17-16-10)11-3-1-5-14-8-11/h1,3,5,8-9,12H,2,4,6-7H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOIFTXXKNIILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Formation of the Oxolane Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the triazole and pyridine-containing intermediate with the oxolane derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways .

Comparison with Similar Compounds

Structural Analog 1: Polycyclic N-Fused Pyrrolidine Triazole Derivatives ()

Key Features :

  • Structure : A spiro system combining 1,2,3-triazolo[4,3-d]pyrrolidine and aryl-substituted triazole groups.
  • Molecular Complexity : Higher rigidity due to spiro-fused rings, which may restrict conformational flexibility compared to the target compound’s oxolane moiety.
  • Functional Groups : Multiple triazole rings and pyrrolidine systems enhance hydrogen-bond acceptor capacity but reduce lipophilicity.

Comparison :

  • Synthetic Route : Both compounds utilize triazole-forming reactions (e.g., CuAAC), but the spiro system in requires multi-step cyclization .

Structural Analog 2: N-(2-{2,4-Dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide ()

Key Features :

  • Structure : A pyrido-pyrimidine dione linked via an ethyl group to a phenyl-triazole carboxamide.
  • Electronics: The pyrido-pyrimidine dione introduces a planar, conjugated system with strong hydrogen-bond acceptor/donor sites.
  • Solubility : Likely lower lipophilicity compared to the target compound due to the polar dione group.

Comparison :

  • Bioavailability : The oxolane in the target compound may enhance membrane permeability relative to the pyrido-pyrimidine derivative .

Research Findings and Implications

  • Structural Analysis : The target compound’s oxolane carboxamide distinguishes it from analogs with fused or planar systems (e.g., pyrido-pyrimidine dione), balancing lipophilicity and solubility .
  • Crystallography : SHELX software has been critical in resolving similar triazole-containing structures, confirming bond geometries and intermolecular interactions .
  • Biological Potential: While activity data are unavailable, the pyridinyl-triazole moiety is associated with kinase inhibition, suggesting possible therapeutic applications akin to ’s pyrido-pyrimidine derivatives .

Biological Activity

N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide is a compound that has garnered attention due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C17H13N7O2
  • CAS Number : 2034426-11-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets.

  • Inhibition of Enzymes : The compound has shown inhibitory effects on enzymes such as MurA-F from Mycobacterium tuberculosis. In vitro studies indicated that structural modifications influenced the inhibitory potency against these enzymes. For example, compounds with increased lipophilicity or specific functional groups demonstrated enhanced inhibition rates ranging from 25% to 56% depending on their structure .
  • Selective Kinase Inhibition : The compound acts as a selective inhibitor of TGF-β type I receptor kinase (ALK5), which plays a crucial role in cancer progression and fibrosis. In assays, it exhibited an IC50 value as low as 0.013 μM, indicating potent activity against this target .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Target Activity IC50 Value Reference
MurA-F (Mycobacterium)Inhibition25% - 56% inhibition
TGF-β Type I Receptor KinaseSelective inhibition0.013 μM
COX EnzymesAnti-inflammatory effectsIC50 values ranging from 19.45 to 42.1 μM

Case Studies

Several studies have evaluated the biological effects of this compound in various contexts:

  • Antimicrobial Activity : In a study focusing on triazole derivatives, it was found that modifications at specific positions significantly enhanced antimicrobial properties against Mycobacterium tuberculosis. The introduction of a carboxylic acid moiety was particularly effective in increasing inhibitory activity .
  • Cancer Therapeutics : The selective inhibition of ALK5 has positioned this compound as a promising candidate for cancer immunotherapy and antifibrotic treatment. Its high oral bioavailability and systemic exposure suggest practical therapeutic applications .
  • Anti-inflammatory Properties : The compound's ability to inhibit COX enzymes indicates potential use in treating inflammatory conditions. A comparative analysis revealed that certain derivatives exhibited lower IC50 values than standard anti-inflammatory drugs like celecoxib, highlighting their therapeutic potential .

Structure–Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its chemical structure:

  • Functional Groups : The presence of electron-withdrawing or donating groups significantly impacts the potency against various targets.
  • Chain Length and Composition : Variations in alkyl chain length and the introduction of amine or carboxylic acid functionalities have been shown to modulate inhibitory effects on enzyme targets.

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